molecular formula C21H23N3O3 B2810773 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide CAS No. 688773-83-3

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide

Numéro de catalogue: B2810773
Numéro CAS: 688773-83-3
Poids moléculaire: 365.433
Clé InChI: HVHRWWKRUNEBCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core and a phenylbutanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Propanamide Side Chain: The propanamide side chain is introduced via an amide coupling reaction. This can be achieved by reacting the quinazolinone intermediate with 4-phenylbutan-2-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs of the original compound.

Applications De Recherche Scientifique

Anticancer Activity

Quinazoline derivatives, including the compound , have demonstrated significant anticancer properties. Research indicates that quinazoline-based compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest. For instance, studies have shown that certain derivatives effectively inhibit the proliferation of Ehrlich Ascites Carcinoma and Sarcoma-180 cell lines through G2/M phase arrest .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameTarget Cell LineMechanism of ActionReference
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamideVarious Cancer LinesInduces G2/M phase arrest
Quinazoline Derivative XBreast CancerInhibits proliferation
Quinazoline Derivative YHepatocellular CarcinomaInduces apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have identified that certain quinazoline-based compounds can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial replication .

Table 2: Antimicrobial Efficacy of Quinazoline Derivatives

Compound NameBacterial StrainZone of Inhibition (cm)Reference
This compoundStaphylococcus aureus1.5
Quinazoline Derivative AEscherichia coli1.8
Quinazoline Derivative BBacillus subtilis1.4

Cardiovascular Applications

Some quinazoline derivatives have been explored for their potential cardiovascular benefits. Research has indicated that specific compounds can lower blood pressure and control heart rate in animal models . The mechanism often involves the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure.

Antioxidant Properties

Quinazolines are also recognized for their antioxidant activities. Studies have reported that certain derivatives exhibit significant free radical scavenging abilities, which can contribute to their protective effects against oxidative stress-related diseases .

Table 3: Antioxidant Activities of Quinazoline Derivatives

Compound NameAssay MethodIC50 Value (µM)Reference
This compoundDPPH Scavenging25
Quinazoline Derivative CABTS Assay30

Mécanisme D'action

The mechanism of action of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

    3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)acetamide: Similar structure but with an acetamide side chain instead of a propanamide side chain.

    3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)butanamide: Similar structure but with a butanamide side chain instead of a propanamide side chain.

Uniqueness

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide is unique due to its specific combination of the quinazolinone core and the phenylbutanamide side chain. This unique structure may confer distinct biological and pharmacological properties compared to similar compounds, making it a valuable subject of study in various scientific fields.

Activité Biologique

The compound 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The synthesis of quinazoline derivatives typically involves the condensation of appropriate precursors under controlled conditions. The specific compound can be synthesized through a multi-step process involving the formation of the quinazoline core followed by amide bond formation with the phenylbutanamide moiety. The structural formula can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. In a study evaluating various quinazoline compounds, it was found that those with a similar structure exhibited significant cytotoxicity against several cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, compounds with similar dioxoquinazoline structures demonstrated IC50 values ranging from 10 µM to 12 µM against these cell lines .

CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A1HT-2912

Antimicrobial Activity

The compound's antimicrobial properties have also been examined. Quinazoline derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. In a recent study, derivatives similar to our compound showed moderate inhibition zones against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values around 65 mg/mL .

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus1080
Escherichia coli1565

The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, some studies have indicated that these compounds can act as inhibitors of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and angiogenesis . Additionally, they may interfere with kinase pathways that are vital for cancer cell proliferation and survival .

Case Studies

  • Case Study on Anticancer Effects : A study involving a series of quinazoline derivatives demonstrated that modifications at the 2-position significantly enhanced antiproliferative effects in various cancer cell lines. The presence of bulky substituents was found to optimize binding affinity to target kinases .
  • Case Study on Antimicrobial Effects : Another investigation focused on the antibacterial efficacy of quinazoline derivatives against resistant bacterial strains. The results indicated that certain modifications improved activity against Candida albicans, suggesting potential for treating fungal infections alongside bacterial ones .

Propriétés

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15(11-12-16-7-3-2-4-8-16)22-19(25)13-14-24-20(26)17-9-5-6-10-18(17)23-21(24)27/h2-10,15H,11-14H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHRWWKRUNEBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.